

An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-fluorobenzotrifluoride*

Cat. No.: *B1329863*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of pharmaceutical development, agrochemical synthesis, and material science. Its unique molecular structure, featuring bromine, fluorine, and trifluoromethyl substituents on a benzene ring, imparts versatile reactivity and desirable physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design, particularly for anti-inflammatory and anti-cancer agents.^[1] The bromine and fluorine atoms provide specific sites for chemical modification, allowing for selective and controlled synthesis of complex molecules.^[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols.

Molecular Structure and Properties

The chemical structure and fundamental properties of **4-Bromo-3-fluorobenzotrifluoride** are summarized below.

Chemical Structure:

- IUPAC Name: 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

- Synonyms: 4-Bromo- $\alpha,\alpha,\alpha,3$ -tetrafluorotoluene
- CAS Number: 40161-54-4
- Molecular Formula: $C_7H_3BrF_4$

Physicochemical and Spectroscopic Data:

Property	Value	Source
Molecular Weight	243.00 g/mol	PubChem
Appearance	Colorless to almost colorless clear liquid	Chem-Impex
Density	1.72 g/mL	Chem-Impex
Boiling Point	145 °C	Chem-Impex
Refractive Index	n_{20D} 1.46	Chem-Impex
Purity	$\geq 98\%$ (GC)	Chem-Impex

Synthesis and Reactivity

4-Bromo-3-fluorobenzotrifluoride is a key intermediate whose reactivity is primarily centered around the bromine atom. This site readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Key Reactions:

- Suzuki-Miyaura Coupling: Enables the formation of biaryl compounds by reacting with boronic acids.[\[2\]](#)
- Heck Coupling: Facilitates the substitution of the bromine with an alkene.
- Sonogashira Coupling: Allows for the formation of a carbon-carbon bond with a terminal alkyne.[\[2\]](#)
- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

- Organometallic Reagent Formation: It can be converted into Grignard or organolithium reagents for further reactions with electrophiles.[\[2\]](#)

The fluorine and trifluoromethyl groups, while generally less reactive, significantly influence the electronic properties of the aromatic ring, thereby affecting reaction rates and regioselectivity.
[\[2\]](#)

Experimental Protocols

The following protocols are representative examples of the synthesis and application of **4-Bromo-3-fluorobenzotrifluoride** and related compounds.

Representative Synthesis: Bromination of an Aryl Precursor

While a specific protocol for the synthesis of **4-Bromo-3-fluorobenzotrifluoride** is not readily available in the cited literature, the following general procedure for the bromination of a related aryl hydrazine hydrochloride, as described in *Tetrahedron Letters*, illustrates a common synthetic approach. This method can be adapted for the synthesis of various brominated aromatic compounds.

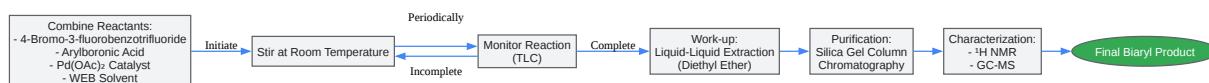
Materials:

- Arylhydrazine (0.5 mmol)
- Cyclopentyl methyl ether (CPME) or Dichloromethane (CH_2Cl_2) (0.2 mL)
- Boron tribromide (BBr_3) (2.4 equiv.)
- Dimethyl sulfoxide (DMSO) (0.2 mL)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate (EtOAc)

Procedure:

- A 30-mL round-bottomed flask is placed in an ice bath.
- Arylhydrazine (0.5 mmol) and CPME or CH_2Cl_2 (0.2 mL) are added to the flask.
- 2.4 equivalents of boron tribromide (BBr_3) are added gently.
- DMSO (0.2 mL) is added dropwise via a syringe.
- The mixture is then placed on a hot plate at 80°C and stirred for 1 hour under air.
- The crude product is purified by liquid extraction with CH_2Cl_2 , washed with saturated NaHCO_3 solution, and dried over Na_2SO_4 .
- Further purification is achieved by column chromatography using 100% Hexane or a Hexane:EtOAc (20:1) mixture.

Application in Suzuki-Miyaura Cross-Coupling


The Suzuki-Miyaura coupling is a pivotal reaction for **4-Bromo-3-fluorobenzotrifluoride** in pharmaceutical and materials science applications. The following is a general experimental procedure for a ligand-free Suzuki-Miyaura reaction that can be adapted for this substrate.

Materials:

- **4-Bromo-3-fluorobenzotrifluoride** (as the aryl halide, 1 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.5 mol%)
- Water-Extractable Blend (WEB) (3 mL)
- Diethyl ether
- n-hexane
- Ethyl acetate

Procedure:

- A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and $\text{Pd}(\text{OAc})_2$ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the required time.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).
- The combined organic layers are then purified by column chromatography over silica gel using a mixture of n-hexane/ethyl acetate (9:1 v/v) to yield the desired biaryl product.
- The final product is characterized by ^1H NMR and GC-MS.

[Click to download full resolution via product page](#)

A logical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-Bromo-3-fluorobenzotrifluoride is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. It is also a combustible liquid.

Handling Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only outdoors or in a well-ventilated area.
- Hygiene: Wash hands and any exposed skin thoroughly after handling.

- Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

First Aid Measures:

- Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.
- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage and Disposal:

- Storage: Store in a well-ventilated place and keep the container tightly closed.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-3-fluorobenzotrifluoride is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive sites and modulating functional groups makes it an essential intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. The experimental protocols provided in this guide serve as a foundation for the synthesis and derivatization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329863#4-bromo-3-fluorobenzotrifluoride-structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com